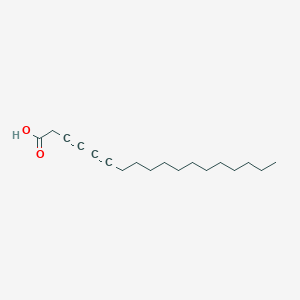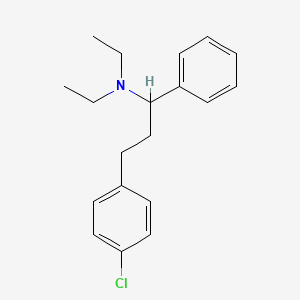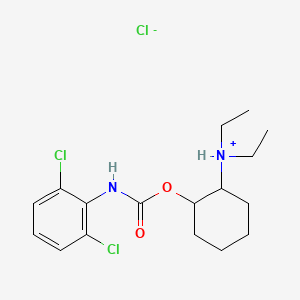
Benz(a)anthracene, 7,11-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benz(a)anthracene, 7,11-dimethyl- is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H16. It is a derivative of benz(a)anthracene, characterized by the presence of two methyl groups at the 7th and 11th positions of the benz(a)anthracene structure. This compound is known for its carcinogenic properties and is often studied in the context of environmental pollution and its effects on human health .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benz(a)anthracene, 7,11-dimethyl- typically involves the alkylation of benz(a)anthracene. One common method is the Friedel-Crafts alkylation, where benz(a)anthracene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve heating the mixture to a temperature range of 50-60°C .
Industrial Production Methods
Industrial production of benz(a)anthracene, 7,11-dimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity, and the product is purified using techniques such as distillation and recrystallization .
化学反応の分析
Types of Reactions
Benz(a)anthracene, 7,11-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, and nitric acid are used for halogenation and nitration reactions.
Major Products Formed
Oxidation: Quinones and hydroxylated derivatives.
Reduction: Dihydrobenz(a)anthracene derivatives.
Substitution: Halogenated and nitrated benz(a)anthracene derivatives.
科学的研究の応用
Benz(a)anthracene, 7,11-dimethyl- has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PAHs in various chemical reactions.
Biology: Research on its carcinogenic properties helps in understanding the mechanisms of cancer development.
Medicine: It is used in studies related to cancer treatment and prevention.
Industry: It is studied for its role in environmental pollution and its impact on human health.
作用機序
The carcinogenic effects of benz(a)anthracene, 7,11-dimethyl- are primarily due to its ability to form DNA adducts. The compound undergoes metabolic activation to form reactive intermediates that can bind to DNA, leading to mutations and cancer. The molecular targets include various enzymes involved in the metabolic activation process, such as cytochrome P450 .
類似化合物との比較
Similar Compounds
- Benz(a)anthracene
- 7,12-Dimethylbenz(a)anthracene
- 9,10-Dimethylbenz(a)anthracene
Uniqueness
Benz(a)anthracene, 7,11-dimethyl- is unique due to the specific positioning of the methyl groups, which influences its chemical reactivity and biological activity. Compared to other dimethyl derivatives, it may exhibit different carcinogenic potency and metabolic pathways .
特性
CAS番号 |
35187-28-1 |
|---|---|
分子式 |
C20H16 |
分子量 |
256.3 g/mol |
IUPAC名 |
7,11-dimethylbenzo[a]anthracene |
InChI |
InChI=1S/C20H16/c1-13-6-5-9-16-14(2)17-11-10-15-7-3-4-8-18(15)20(17)12-19(13)16/h3-12H,1-2H3 |
InChIキー |
CDDPPWIZRARCKC-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=C3C(=C(C2=CC=C1)C)C=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


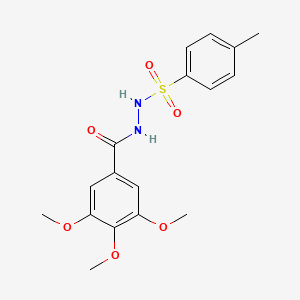
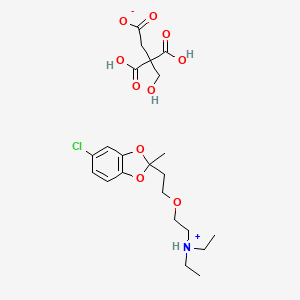
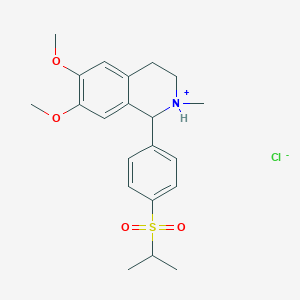

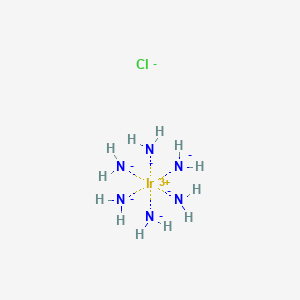

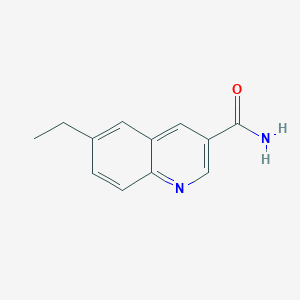
![Benzamide, N-[4-[(3-chlorophenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B13737244.png)
![Oxaspiro[3.3]heptane](/img/structure/B13737248.png)
